Ethanethiol, 2-(cyclohexylthio)-
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Overview
Description
Ethanethiol, 2-(cyclohexylthio)- is an organosulfur compound with the molecular formula C8H16S2. It is characterized by the presence of a thiol group (-SH) attached to an ethane backbone, with a cyclohexylthio group (-SC6H11) substituent. This compound is known for its distinct sulfurous odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethanethiol, 2-(cyclohexylthio)- typically involves the reaction of ethanethiol with cyclohexyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the thiol group of ethanethiol attacks the electrophilic carbon of cyclohexyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of ethanethiol, 2-(cyclohexylthio)- can be achieved through continuous flow processes where the reactants are mixed and reacted under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the product.
Types of Reactions:
Oxidation: Ethanethiol, 2-(cyclohexylthio)- can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can lead to the formation of ethanethiol and cyclohexane. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The thiol group in ethanethiol, 2-(cyclohexylthio)- can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Ethanethiol, cyclohexane.
Substitution: Various substituted thiols.
Scientific Research Applications
Ethanethiol, 2-(cyclohexylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic applications, such as in the development of drugs targeting sulfur-related pathways.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other organosulfur compounds.
Mechanism of Action
The mechanism of action of ethanethiol, 2-(cyclohexylthio)- involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Ethanethiol: A simpler thiol with a similar structure but without the cyclohexylthio group.
Cyclohexanethiol: Contains a cyclohexyl group attached to a thiol group, similar to ethanethiol, 2-(cyclohexylthio)- but lacks the ethane backbone.
Methanethiol: A smaller thiol with a single carbon backbone.
Uniqueness: Ethanethiol, 2-(cyclohexylthio)- is unique due to the presence of both an ethane backbone and a cyclohexylthio group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block in organic synthesis.
Properties
CAS No. |
10160-81-3 |
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Molecular Formula |
C8H16S2 |
Molecular Weight |
176.3 g/mol |
IUPAC Name |
2-cyclohexylsulfanylethanethiol |
InChI |
InChI=1S/C8H16S2/c9-6-7-10-8-4-2-1-3-5-8/h8-9H,1-7H2 |
InChI Key |
SITRHIYWGAHLBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SCCS |
Origin of Product |
United States |
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